quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

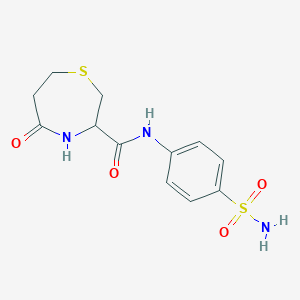

Quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate is a chemical compound with the molecular formula C20H13NO5 . It is a derivative of coumarin, a class of heterocyclic compounds that are widely recognized for their unique biological properties .

Molecular Structure Analysis

The molecular structure of this compound features intramolecular N—H O and weak C—H O hydrogen bonds, which probably contribute to the approximate planarity of the molecule . The dihedral angle between the coumarin and quinoline ring systems is 6.08 .Aplicaciones Científicas De Investigación

Anticancer Activity

Quinoline derivatives have shown potential as anticancer agents . They can interact with DNA and RNA in cancer cells, inhibiting their growth and proliferation .

Antioxidant Activity

Quinoline compounds have demonstrated antioxidant properties . They can neutralize harmful free radicals in the body, potentially preventing oxidative stress and related diseases .

Anti-Inflammatory Activity

Quinoline-based compounds have been studied for their anti-inflammatory effects . They could potentially be used in the treatment of inflammatory diseases .

Antimalarial Activity

Quinoline is a vital nucleus in several natural products and FDA-approved drugs . Quinine, a quinoline derivative, has been used for the treatment of malaria .

Anti-SARS-CoV-2 Activity

Research has indicated that quinoline derivatives may have potential activity against SARS-CoV-2 , the virus that causes COVID-19 .

Antituberculosis Activity

Quinoline derivatives have shown potential in the treatment of tuberculosis . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes the disease .

Industrial Chemistry Applications

Quinolines have various applications in synthetic organic chemistry as well as in the field of industrial chemistry . They are used as building blocks in the synthesis of complex organic molecules .

Direcciones Futuras

Mecanismo De Acción

Target of Action

Coumarin derivatives, which this compound is a part of, have been reported to exhibit a wide range of biological activities, including anti-hiv, anticancer, anti-microbial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors .

Mode of Action

For example, some coumarin derivatives have been reported to inhibit the RNA-dependent RNA polymerase enzyme transcribed by the Hepatitis C virus .

Biochemical Pathways

Coumarin derivatives are known to affect a wide range of biochemical pathways, depending on their specific biological activity .

Result of Action

Coumarin derivatives have been reported to exhibit a wide range of biological activities, suggesting that they can have diverse molecular and cellular effects .

Propiedades

IUPAC Name |

quinolin-8-yl 6-methoxy-2-oxochromene-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H13NO5/c1-24-14-7-8-16-13(10-14)11-15(19(22)25-16)20(23)26-17-6-2-4-12-5-3-9-21-18(12)17/h2-11H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYCXHZBZJQQQFT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)OC3=CC=CC4=C3N=CC=C4 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H13NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

quinolin-8-yl 6-methoxy-2-oxo-2H-chromene-3-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,4-dimethoxyphenyl)-N-(2,4-dimethylphenyl)-5-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B3001670.png)

![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-2-(4-(isopropylthio)phenyl)acetamide](/img/structure/B3001675.png)